N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Description

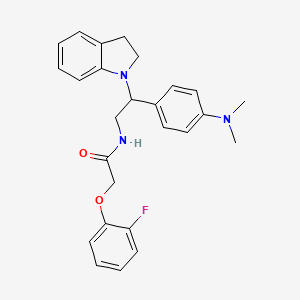

N-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative featuring a dimethylamino-substituted phenyl group, an indoline moiety, and a 2-fluorophenoxy side chain.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN3O2/c1-29(2)21-13-11-20(12-14-21)24(30-16-15-19-7-3-5-9-23(19)30)17-28-26(31)18-32-25-10-6-4-8-22(25)27/h3-14,24H,15-18H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDHFNAKTSVGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound with potential therapeutic applications due to its unique molecular structure. This compound integrates various functional groups, including a dimethylamino group and an indoline moiety, which may contribute to its biological activity. Despite its intriguing structure, comprehensive research on its specific biological mechanisms and therapeutic potentials is still limited.

Structural Characteristics

The compound features several notable structural components:

- Dimethylamino Group : Enhances electron-donating ability, potentially influencing interactions with biological targets.

- Indoline Moiety : May play a crucial role in the compound's pharmacological properties.

- Fluorophenoxy Acetamide Structure : This component could affect the compound's solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound suggests potential interactions with various biological targets, including enzymes and receptors. Preliminary studies indicate that compounds with similar structures exhibit a range of pharmacological effects, such as:

- Anticancer Activity : Indole derivatives are known for their anticancer properties, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and inflammation.

- Antimicrobial Properties : The presence of specific functional groups may enhance the compound's ability to inhibit microbial growth.

While specific studies on this compound are scarce, insights can be drawn from related indole derivatives. These compounds often exhibit their biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Many indole derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

- Modulation of Signaling Pathways : Compounds may influence pathways such as NF-kB, which is crucial for inflammatory responses.

- Antioxidant Activity : The ability to scavenge free radicals can protect cells from oxidative damage.

Future Directions

Further research is essential to elucidate the specific biological activities and mechanisms of action of this compound. Suggested areas for future investigation include:

- In Vitro and In Vivo Studies : To assess the pharmacological effects and safety profile.

- Structure-Activity Relationship (SAR) Analysis: To optimize the compound's efficacy based on structural modifications.

- Mechanistic Studies : To understand how this compound interacts with specific biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Key Observations :

- Dimethylamino Phenyl Group: Present in the target compound and 5g , this group enhances solubility in polar solvents (e.g., DMSO) and may contribute to receptor binding via hydrogen bonding.

- Indoline/Indole Moieties : The target’s indolin-1-yl group is structurally analogous to indole derivatives in CNS-active compounds (e.g., ’s N-(4-fluorophenyl)-2-indolinylethanamide), which exhibit improved blood-brain barrier penetration .

- Fluorinated Aryl Ethers: The 2-fluorophenoxy group in the target compound mirrors fluorinated analogs like I13 , where fluorine atoms improve metabolic stability and lipophilicity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility: The target compound’s fluorophenoxy and dimethylamino groups likely confer higher solubility in organic solvents compared to non-fluorinated analogs (e.g., ’s chlorophenoxy derivative) .

- Synthetic Efficiency: High-yield compounds like 9d (99% yield) suggest that electron-donating groups (e.g., dimethylamino) improve reaction efficiency, which may apply to the target’s synthesis.

Key Observations :

- Receptor Binding: The target’s indolinyl and dimethylamino groups align with CNS-active compounds like ’s fluorophenyl-indolinyl derivative, which shows affinity for serotonin/dopamine receptors .

- Antiviral Potential: Morpholinosulfonyl-containing analogs () exhibit sub-micromolar IC₅₀ values against COVID-19 protease, suggesting that the target’s acetamide backbone could be optimized for similar activity .

Q & A

Q. What are the standard synthetic protocols for N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide?

The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). For example, a similar compound was synthesized by reacting intermediates (e.g., substituted anilines) with activated carboxylic acids under controlled temperatures (0–5°C to 25–30°C). Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:3 v/v) as the mobile phase. Post-reaction workup includes washing with sodium bicarbonate, brine, and drying over anhydrous Na₂SO₄ .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in DMSO-d₆ is essential for confirming molecular structure, including substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures purity (±0.5% of theoretical values). Single-crystal X-ray diffraction is recommended for resolving three-dimensional conformation, including bond angles and lengths critical for understanding reactivity .

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization requires precise control of reaction conditions:

- Use of coupling agents like TBTU or HATU to activate carboxyl groups.

- Maintaining low temperatures (0–5°C) during reagent addition to minimize side reactions.

- Employing 2,6-lutidine as a base to neutralize acidic byproducts.

- Purification via column chromatography with gradient elution to isolate the target compound .

Advanced Research Questions

Q. How can contradictory data regarding biological activity be resolved?

Contradictions may arise from impurities or structural misassignment. Orthogonal analytical methods should be combined:

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula.

- X-ray crystallography to validate spatial arrangement of substituents (e.g., fluorophenoxy and indolinyl groups).

- Density Functional Theory (DFT) calculations to predict electronic properties and correlate with observed bioactivity .

Q. What experimental designs are suitable for assessing the compound’s enzyme inhibition potential?

- Kinetic assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) under varying substrate/enzyme concentrations.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS).

- Molecular docking : Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data .

Q. How do structural modifications influence pharmacological properties?

- Substituent effects : Replace the 2-fluorophenoxy group with 4-fluorophenyl or chlorophenyl moieties to study halogen-dependent binding.

- Steric considerations : Introduce bulkier groups (e.g., ethyl or cyclopropyl) to the indolin-1-yl moiety and assess impact on target selectivity.

- Bioisosteric replacement : Swap the acetamide linker with sulfonamide or urea groups to modulate solubility and metabolic stability .

Q. What strategies mitigate instability in aqueous solutions?

- pH optimization : Conduct stability studies across pH 3–8 to identify degradation-prone conditions.

- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage.

- Protective groups : Temporarily block reactive sites (e.g., dimethylamino groups) during synthesis to prevent hydrolysis .

Data Analysis and Methodological Challenges

Q. How should researchers interpret conflicting NMR spectra?

- Decoupling experiments : Differentiate overlapping signals (e.g., aromatic protons) using 2D NMR techniques like COSY and HSQC.

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the indolin-1-yl group .

Q. What computational tools are recommended for predicting metabolic pathways?

- ADMET predictors : Software like Schrödinger’s QikProp to estimate cytochrome P450 metabolism and clearance rates.

- MetaSite : Map susceptible sites (e.g., acetamide bonds) for phase I/II modifications.

- Molecular dynamics (MD) simulations : Study interactions with metabolic enzymes (e.g., CYP3A4) over nanosecond timescales .

Q. How can crystallographic data resolve ambiguities in stereochemistry?

- Patterson methods : Use heavy-atom derivatives (e.g., bromine) to solve phase problems in X-ray diffraction.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing.

- Twinned crystals : Apply twin refinement protocols in programs like SHELXL for accurate asymmetric unit modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.